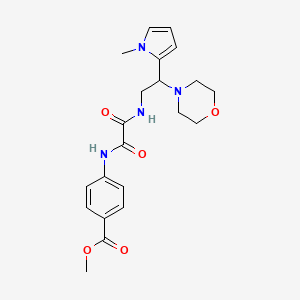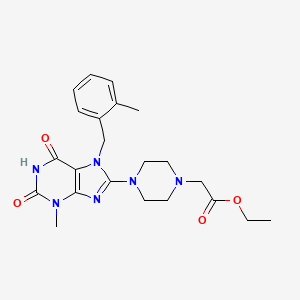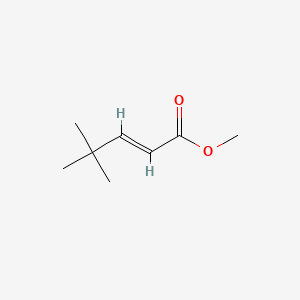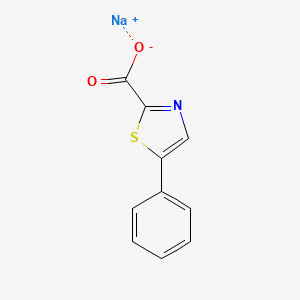
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The pyrrole ring is substituted with a methyl group at the 1-position. The compound also contains a morpholino group, an acetamido group, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring is aromatic and planar, while the morpholino group would add some three-dimensionality to the structure. The benzoate ester group is also planar, but its orientation relative to the pyrrole ring would depend on the specifics of the compound’s synthesis .Scientific Research Applications
Other Biological Activities
Given the compound’s complexity, it may exhibit additional biological activities. Researchers could explore its effects on enzymes, receptors, or other cellular processes. Investigating its interactions with specific targets could reveal novel applications.
For additional reading, you can refer to the following references:
- Elassar, A. Z. (2012). Synthesis, characterisation, and bioactivity of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives. Journal of Chemical Research, 328–332
- Optimization of the α-glucosidase inhibitory activity of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(priding-3-yl) acetamide derivatives
- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could be further developed and optimized for potential use as a pharmaceutical or biotechnological tool .
properties
IUPAC Name |
methyl 4-[[2-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-24-9-3-4-17(24)18(25-10-12-30-13-11-25)14-22-19(26)20(27)23-16-7-5-15(6-8-16)21(28)29-2/h3-9,18H,10-14H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFKYKDPBCXBJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amino)-2-oxoacetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide](/img/structure/B2390015.png)


![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)


![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)

![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)

![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)
![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)
